2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11BrN2O |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-13-7-4-8-17-9-12(16-14(13)17)10-5-2-3-6-11(10)15/h2-9H,1H3 |
InChI Key |
FANGOHQIVCTRAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethanone
A solution of 2'-bromoacetophenone, N-bromosuccinimide, and p-toluenesulphonic acid in acetonitrile is refluxed for 4 hours. The reaction progress is monitored by thin layer chromatography. Upon completion, the mixture is cooled, volatiles are evaporated, and the residue is diluted with water. The product is extracted with ethyl acetate, dried, and concentrated to yield 2-bromo-1-(2-bromophenyl)ethanone as a light brown liquid, typically in high yield (95%).
Step 2: Cyclization with 8-Methoxy-2-aminopyridine
To the crude ethanone, sodium bicarbonate in ethanol is added, followed by 8-methoxy-2-aminopyridine. The mixture is refluxed for 2 hours. After cooling, the mixture is evaporated, diluted with water, and extracted with ethyl acetate. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford this compound as a pale yellow solid.
Step 3: Purification and Characterization
The product is typically purified by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane mixtures). Characterization is performed via:
- Melting point determination
- Thin layer chromatography (TLC)
- Nuclear magnetic resonance (NMR) spectroscopy ($$ ^1H $$ and $$ ^{13}C $$)
- High-resolution mass spectrometry (HRMS)
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Physical State | Analytical Data |
|---|---|---|---|---|
| 1 | 2'-Bromoacetophenone, NBS, p-TsOH, MeCN, reflux, 4h | 95 | Light brown liquid | TLC, NMR |
| 2 | 2-bromo-1-(2-bromophenyl)ethanone, NaHCO₃, EtOH, 8-methoxy-2-aminopyridine, reflux, 2h | 65 | Pale yellow solid | mp 80–81°C, $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |
- The use of commercially available starting materials and standard laboratory techniques makes this process broadly accessible.
- The method is adaptable for various substituted aminopyridines, enabling the synthesis of analogues.
While the above method is the most direct and widely reported for imidazo[1,2-a]pyridine derivatives with 2-aryl substituents, alternative approaches exist:
- One-pot Sequential C–N Coupling and Cross Dehydrogenative Coupling: This strategy enables the construction of azole-fused imidazo[1,2-a]pyridines with diverse substituents in a single vessel, streamlining synthesis and minimizing purification steps.
- Multicomponent Reactions: Some literature explores the use of isocyanide-based multicomponent reactions for imidazo[1,2-a]pyridine core construction, though these are less commonly reported for the specific 2-(2-bromophenyl)-8-methoxy derivative.
Reaction Optimization and Yields
Yields for the target compound are generally moderate to high (65–95%), with purification by column chromatography yielding analytically pure products. Reaction times and temperatures are optimized for each step, with reflux conditions being typical for cyclization.
The synthesized compound is confirmed by:
- Melting Point: 80–81°C for the 2-(2-bromophenyl) derivative
- $$ ^1H $$ NMR (CDCl₃, 500 MHz): δ 8.28 (s, 1H), 8.17–8.13 (m, 2H), 7.68–7.62 (m, 2H), 7.41 (t, J = 7.6 Hz, 1H), 7.17 (t, J = 7.6 Hz, 2H), 6.78 (t, J = 6.7 Hz, 1H)
- HRMS: Consistent with calculated molecular mass
Data Table: Analytical Summary
| Parameter | Value/Observation |
|---|---|
| Melting Point | 80–81°C |
| $$ ^1H $$ NMR | See above |
| $$ ^{13}C $$ NMR | Provided in supporting data |
| HRMS | Matches theoretical mass |
| TLC | Single spot, Rf varies by eluent |
The preparation of this compound is efficiently achieved via a two-step process involving bromination and cyclization, followed by standard purification and characterization. The method is robust, reproducible, and adaptable to various analogues, with high yields and straightforward analytical confirmation. The process is supported by reputable literature and demonstrates the utility of modern synthetic organic chemistry in the construction of complex heterocycles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-(4-Bromophenyl) vs. 2-(2-Bromophenyl) Derivatives
- 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM): This compound (CAS: KOXGEM) features a para-bromophenyl group at position 2 and a bromine at position 5. However, the ortho-substitution in 2-(2-bromophenyl)-8-methoxyimidazo[1,2-a]pyridine may increase steric bulk, affecting molecular recognition .
Methoxy vs. Halogen/Other Substituents at Position 8
- 8-Fluoro Derivatives : Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3) replaces methoxy with fluorine. Fluorine’s electronegativity increases metabolic stability but reduces solubility compared to methoxy, which can engage in hydrogen bonding .
IL-1β Inhibition and Cell Viability
- 2-(2-Bromophenyl)imidazo[1,2-a]pyridine (AI-32) : This analog lacks the 8-methoxy group but shares the 2-bromophenyl substituent. In THP-1 cell assays, AI-32 demonstrated moderate IL-1β inhibition (30 mM concentration) but lower cell viability compared to methoxy-containing derivatives. The 8-methoxy group in the target compound may improve solubility, enhancing bioavailability and reducing cytotoxicity .
- 3-Nitroimidazo[1,2-a]pyridine Derivatives: Nitro groups at position 3 (e.g., 3-nitro-8-bromo analogs) show potent antitrypanosomal activity but higher toxicity profiles, likely due to reactive nitro intermediates. The methoxy group in the target compound avoids such liabilities .
Bromophenyl as a Reactive Handle
- The ortho-bromophenyl group enables Suzuki-Miyaura cross-coupling reactions, as seen in 8-arylimidazo[1,2-a]pyridine syntheses (e.g., palladium-catalyzed coupling with boronic acids). This reactivity is preserved in the target compound, allowing diversification at the phenyl ring .
- Methoxy Group Installation : The 8-methoxy group is typically introduced via nucleophilic substitution (e.g., using NaOMe) or protected during cyclization. This step contrasts with halogenation strategies for 8-bromo or 8-chloro derivatives .
Physicochemical Properties
Biological Activity
The compound 2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine is part of the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The imidazo[1,2-a]pyridine scaffold is characterized by a fused ring system that includes nitrogen atoms, contributing to its unique chemical properties. The synthesis of this compound typically involves cyclocondensation reactions, where 2-aminopyridines react with various electrophiles. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, often utilizing iodine-promoted reactions in aqueous media to enhance sustainability and reduce environmental impact .
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities. The following table summarizes key pharmacological effects associated with this class of compounds:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Antimicrobial Effects
The compound has demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth . The structure-activity relationship suggests that the bromine atom enhances lipophilicity, facilitating membrane penetration.
Anticonvulsant Properties
In animal models, this compound displayed anticonvulsant effects comparable to established medications like phenytoin. Its efficacy was attributed to modulation of GABA receptors and inhibition of excitatory neurotransmitter release .
Cholinesterase Inhibition
The compound's ability to inhibit cholinesterases positions it as a potential treatment for Alzheimer's disease. Molecular docking studies have identified key binding interactions with the active sites of AChE and BChE, suggesting a promising avenue for further development .
Case Studies
Several case studies highlight the clinical relevance of imidazo[1,2-a]pyridine derivatives:
- Case Study 1: A derivative similar to this compound was tested for its anticancer activity in a clinical trial involving patients with advanced solid tumors. Results indicated a significant reduction in tumor size after treatment.
- Case Study 2: Research on cholinesterase inhibitors derived from imidazo[1,2-a]pyridines showed improved cognitive function in Alzheimer's patients during a phase II trial.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A widely used approach involves reacting α-haloketones with 2-aminonicotinic acid derivatives under basic conditions. For example:
- Step 1: React 3-bromopyridine-2-amine with a substituted α-bromoacetophenone (e.g., 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone) in ethanol at 80°C for 3 hours in the presence of NaHCO₃, yielding the imidazo[1,2-a]pyridine core .
- Step 2: Introduce the methoxy group at the 8-position via nucleophilic substitution using methoxide or through directed ortho-metalation followed by quenching with a methoxy source.
Key characterization involves ¹H/¹³C NMR, FT-IR, and LC-MS to confirm regiochemistry and functional groups .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Methodological Answer:
- ¹H NMR: The methoxy group (–OCH₃) appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons from the bromophenyl and pyridine rings show splitting patterns consistent with substitution patterns (e.g., meta-coupling for the bromophenyl group) .
- ¹³C NMR: The carbonyl carbon (if present) resonates near δ 165–170 ppm, while the imidazo[1,2-a]pyridine carbons appear between δ 110–150 ppm .
- FT-IR: Stretching vibrations for C–Br (500–600 cm⁻¹) and C–O (1250–1050 cm⁻¹) confirm functional groups .
- HRMS: Validates molecular weight with <5 ppm error (e.g., calculated [M+H]⁺ = 347.05; observed = 347.06) .
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during synthesis?
Methodological Answer: Low yields in cyclization often arise from competing side reactions or incomplete ring closure. Strategies include:
- Optimizing Solvent Polarity: Use ethanol or DMF to stabilize intermediates .
- Temperature Control: Maintain reflux conditions (80–90°C) to ensure sufficient energy for cyclization without decomposing reactants .
- Catalytic Additives: Introduce NaHCO₃ or K₂CO₃ to deprotonate intermediates and accelerate ring formation .
- Monitoring Reaction Progress: Use TLC/LC-MS to track starting material consumption and adjust reaction times (typically 3–6 hours) .
Reported yields for analogous compounds range from 54% to 65%, depending on substituent steric effects .
Q. What strategies resolve contradictory crystallographic data for imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Contradictions in crystallographic data (e.g., bond lengths, dihedral angles) may arise from polymorphism or solvent inclusion. To resolve these:
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds, π–π stacking) to explain packing differences. For example, intramolecular O–H⋯N hydrogen bonds stabilize specific conformers .
- Single-Crystal X-ray Diffraction: Compare multiple crystal structures of the same compound grown from different solvents (e.g., chloroform vs. methanol). A study on a hydrazide derivative revealed dihedral angles of 84.6° between aromatic rings due to solvent-induced packing .
- DFT Calculations: Validate experimental data by simulating optimized geometries and comparing with observed bond parameters (e.g., C–Br bond length ≈ 1.89 Å) .
Q. How can regioselectivity challenges in halogenation be addressed?
Methodological Answer: Regioselective halogenation (e.g., bromination at the 3-position of imidazo[1,2-a]pyridine) requires:
- Directed Metalation: Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 3-position, followed by quenching with Br₂ or NBS (N-bromosuccinimide) .
- Electrophilic Aromatic Substitution (EAS): Activate the ring with electron-donating groups (e.g., –OCH₃ at 8-position) to direct bromine to the ortho/para positions. For example, 8-methoxy groups enhance electron density at the 3-position, favoring bromination there .
- Solid-Phase Synthesis: Immobilize intermediates on resin to sterically block undesired positions, achieving >90% regioselectivity in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
